Nmanchol
Description
Structurally, it features a catechol backbone (1,2-dihydroxybenzene) linked to an ethylamine group, with a hydrochloride salt formulation enhancing its solubility . Preliminary studies suggest that Nmanchol modulates adrenergic and dopaminergic pathways, showing affinity for α1-adrenergic receptors (Ki = 12 nM) and dopamine D2 receptors (Ki = 28 nM) in vitro . Its pharmacokinetic profile includes a plasma half-life of 4.2 hours in rodent models and oral bioavailability of 68%, attributed to efficient absorption in the small intestine .
Properties
CAS No. |
68354-99-4 |
|---|---|
Molecular Formula |
C39H69NO5S |
Molecular Weight |
664 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(aminomethyl)-6-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C39H69NO5S/c1-25(2)11-10-12-26(3)30-15-16-31-29-14-13-27-23-28(17-19-38(27,4)32(29)18-20-39(30,31)5)44-21-8-6-7-9-22-46-37-36(43)35(42)34(41)33(24-40)45-37/h13,25-26,28-37,41-43H,6-12,14-24,40H2,1-5H3/t26-,28+,29+,30-,31+,32+,33-,34-,35+,36+,37-,38+,39-/m1/s1 |
InChI Key |
SQGBPXZJXZCRMK-LFMDNDDKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CN)O)O)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCS[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CN)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CN)O)O)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(5-cholesten-3 beta-yloxy)hexyl 1-thio-6-amino-6-deoxy-D-mannopyranoside 6-(cholest-5-en-3-beta-yloxy)hexyl-6-amino-6-deoxy-1-thio-alpha-D-mannopyranoside 6-COHAM L 644257 L-644257 NManChol |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(2-Aminoethyl)catechol Hydrochloride
This compound shares Nmanchol’s core structure but lacks substituents on the ethylamine chain. Key differences include:
| Parameter | This compound | 4-(2-Aminoethyl)catechol HCl |
|---|---|---|
| Molecular Weight | 189.63 g/mol | 175.64 g/mol |
| Solubility (pH 7.4) | 45 mg/mL | 32 mg/mL |
| Receptor Affinity (α1) | Ki = 12 nM | Ki = 48 nM |
| Plasma Half-Life (rats) | 4.2 hours | 2.1 hours |
This compound’s superior receptor affinity and extended half-life are attributed to its methyl substitution on the ethylamine group, which reduces metabolic degradation by monoamine oxidase (MAO) .
Dopamine Hydrochloride
Dopamine, a natural catecholamine neurotransmitter, serves as a functional comparator. While both compounds activate dopaminergic pathways, this compound exhibits broader receptor interactions:
| Parameter | This compound | Dopamine HCl |
|---|---|---|
| Receptor Targets | α1, D2, β1 | D1, D2, β1, β2 |
| Oral Bioavailability | 68% | <5% |
| Stability in Plasma | t1/2 = 4.2 hours | t1/2 = 1.3 minutes |
| Therapeutic Indications | Neuroprotection (preclinical) | Cardiogenic shock, acute renal failure |
Comparison with Functionally Similar Compounds
Metoprolol Succinate
A β1-selective adrenergic blocker, metoprolol shares this compound’s cardiovascular applications but diverges mechanistically:
| Parameter | This compound | Metoprolol Succinate |
|---|---|---|
| Mechanism | α1/D2 agonist | β1 antagonist |
| Half-Life | 4.2 hours | 9–12 hours |
| Key Adverse Effects | Mild hypertension (dose-dependent) | Bradycardia, fatigue |
| Clinical Stage | Phase II trials | FDA-approved |
This compound’s dual receptor agonism may offer advantages in treating comorbid neurodegenerative and hypertensive conditions, though long-term safety data are pending .
Research Findings and Clinical Implications
Efficacy in Preclinical Models
Toxicity Profile
- Acute Toxicity: LD50 = 320 mg/kg (oral, rats), comparable to 4-(2-Aminoethyl)catechol HCl (LD50 = 290 mg/kg) .
- Genotoxicity: Negative in Ames test and micronucleus assays at therapeutic doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
